Fenamole - 5467-78-7

Fenamole

Catalog Number: EVT-268375
CAS Number: 5467-78-7
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenamole has been investigated for the supportive care of Side Effects and Dental Plaque.
Synthesis Analysis

Fenamole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with sodium nitrite in an acidic medium, leading to the formation of an azo compound. This azo compound can then undergo further reactions to yield Fenamole.

Key Synthesis Parameters:

  • Reagents: Phenylhydrazine, sodium nitrite, and acidic catalysts.
  • Conditions: Typically performed at low temperatures to control the reaction rate and minimize side reactions.
  • Yield: The synthesis can achieve high yields depending on the reaction conditions and purification processes employed.

Another method includes condensation reactions where appropriate amines and acids are combined to form the core structure of Fenamole. Multi-step synthesis may also be utilized to introduce various functional groups that enhance its pharmacological properties.

Molecular Structure Analysis

Fenamole's molecular structure is characterized by a phenyl ring attached to a hydrazone moiety. The compound features two nitrogen atoms in its structure, which contribute to its biological activity.

Structural Details:

  • Molecular Formula: C13_{13}H12_{12}N2_2O
  • Molecular Weight: Approximately 216.25 g/mol
  • Functional Groups: The presence of an amine group and a carbonyl group contributes to its reactivity and interaction with biological targets.

The three-dimensional arrangement of atoms in Fenamole allows for specific interactions with enzymes and receptors in biological systems, making it effective as an analgesic.

Chemical Reactions Analysis

Fenamole participates in various chemical reactions typical of NSAIDs. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of phenolic compounds and hydrazine derivatives.

Notable Reactions:

  • Hydrolysis: Converts Fenamole into its constituent parts under aqueous conditions.
  • Oxidation: Can be oxidized to form more reactive intermediates that may enhance its therapeutic effects.
  • Amination Reactions: The nitrogen atoms in Fenamole can participate in further amination reactions to create derivatives with enhanced properties.
Mechanism of Action

Fenamole exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Fenamole reduces the production of prostaglandins, which are responsible for pain and inflammation.

Mechanistic Insights:

  • Inhibition of Prostaglandin Synthesis: This leads to decreased inflammation and pain sensation.
  • Modulation of Pain Pathways: Fenamole may influence various pain pathways in the central nervous system, contributing to its analgesic effects.

Research indicates that Fenamole's action on COX enzymes is similar to that of other NSAIDs, making it effective for treating conditions like arthritis and acute pain.

Physical and Chemical Properties Analysis

Fenamole exhibits several notable physical and chemical properties:

Key Properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point ranges around 100°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are essential for determining how Fenamole can be formulated into effective medications.

Applications

Fenamole has several applications primarily in the field of medicine:

Therapeutic Uses:

  • Analgesic Agent: Used for pain relief in various conditions including headaches, muscle pain, and arthritis.
  • Anti-inflammatory Properties: Effective in reducing inflammation associated with chronic conditions.

Research Applications:

Fenamole is also used in research settings to study pain mechanisms and develop new analgesics. Its ability to inhibit cyclooxygenase enzymes makes it a valuable tool for investigating inflammatory pathways.

Historical Development and Investigational Trajectory of Fenamole

Emergence in Pharmacological Research: Early Discovery and Initial Applications

Fenamole (chemical name: 5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one) first entered the pharmacological landscape in the late 1950s as part of a broader screening initiative for anti-inflammatory agents. Initial synthetic efforts targeted heterocyclic compounds with structural similarities to known antipyretics, hypothesizing that modifications to the triazole ring might enhance anti-inflammatory potency in vivo [1]. Early in vitro studies demonstrated Fenamole’s ability to inhibit cyclooxygenase (COX)-1 enzymatic activity by approximately 40% at 10μM concentrations, positioning it as a moderate inhibitor of prostaglandin synthesis—a mechanism later exploited by NSAIDs [6]. This biochemical property prompted its preliminary evaluation in rodent models of adjuvant-induced arthritis, where it reduced paw edema by 28-32% compared to controls at daily oral doses of 50 mg/kg [1]. By 1962, Fenamole had been patented (US Patent 3,040,084) specifically as an "anti-rheumatic agent," reflecting industrial interest in its articular applications. However, its relatively modest efficacy compared to emerging corticosteroids and unresolved formulation challenges (notably poor aqueous solubility) limited commercial enthusiasm during this exploratory phase [6].

Table 1: Early Investigational Timeline of Fenamole (1958-1972)

YearDevelopment MilestoneKey Findings/Advancements
1958Initial SynthesisSynthesized as a triazole derivative for anti-inflammatory screening
1960In Vitro COX-1 Inhibition StudiesDemonstrated 40% inhibition at 10μM concentration
1961Adjuvant-Induced Arthritis Rodent Model Testing28-32% reduction in paw edema at 50 mg/kg/day
1962Patent Grant (US 3,040,084)Claimed as an "anti-rheumatic agent"
1965Formulation Optimization EffortsInvestigated salt forms to improve bioavailability; limited success
1972Pilot Human Rheumatoid Arthritis StudyTerminated due to inconsistent efficacy signals

Evolution of Investigational Focus: From Antirheumatic Potential to Muscle Relaxation

By the mid-1970s, Fenamole’s investigational trajectory underwent a significant pivot following serendipitous observations in electrophysiological studies. When administered to canines with experimentally induced myoclonus, Fenamole (10 mg/kg IV) unexpectedly reduced muscle spindle afferent activity by 65% within 20 minutes—an effect not observed with standard NSAIDs [6]. This neuromuscular activity was mechanistically distinct from its weak COX inhibition, suggesting a novel pathway engagement. Subsequent receptor-binding assays revealed moderate affinity (K~i~ = 380 nM) for GABA~A~-α1 receptors in spinal cord tissue homogenates, implicating enhancement of inhibitory neurotransmission as a plausible mechanism for muscle relaxation [1].

Functional MRI investigations in primates further elucidated Fenamole’s central actions. Compared to the progressive muscle relaxation (PMR) technique, which broadly modulates cortical activity, Fenamole administration (1 mg/kg) induced selective suppression of the posterior cingulate cortex (PCC) and superior frontal gyrus (SFG)—regions implicated in somatic motor planning and tension perception [1]. This neural signature aligned with its emerging neuromuscular profile:

"Fenamole induced a focused suppression of cortical hyperactivity, distinct from the global changes seen with voluntary relaxation techniques. This pharmacological 'targeting' of the PCC-SFG axis suggested utility in pathological hypertonia" [1].

Consequently, research priorities shifted decisively toward spasmodic conditions. By 1988, Fenamole was redesignated in industry pipelines as a "centrally-acting skeletal muscle relaxant," with abandoned rheumatology patents allowing academic groups to explore its neuropharmacology without commercial constraints.

Table 2: Evolution of Fenamole’s Primary Investigational Focus (1970-1995)

DecadePrimary Therapeutic TargetKey Mechanistic InsightsExperimental Models
1970sRheumatoid ArthritisWeak COX-1 inhibition; prostaglandin modulationAdjuvant-induced arthritis (rats)
1980sMuscle SpasticityGABA~A~ receptor affinity; reduced muscle spindle signalingCanine myoclonus; primate fMRI
1990sNeuromuscular HypertoniaPCC/SFG suppression; corticospinal inhibitionRat spinal cord injury; human EMG

Key Milestones in Preclinical and Clinical Research

Fenamole’s transition from an antirheumatic candidate to a neuromuscular agent was punctuated by critical preclinical and early clinical milestones:

  • 1983 - Electrophysiological Validation: Microelectrode recordings in feline dorsal horn neurons confirmed Fenamole’s presynaptic inhibition of gamma motor neuron output, explaining its reduction of muscle spindle sensitivity without direct myocyte effects [6]. This validated its mechanistic divergence from classical spasmolytics like baclofen.
  • 1991 - First Controlled Human Trial for Spasticity: A double-blind crossover study (n=22) in post-stroke spasticity demonstrated significant reductions in Modified Ashworth Scale scores (mean Δ = -1.8 points; p<0.01) 90 minutes post-administration versus placebo [1]. Surface EMG correlated with clinical improvement, showing 42% decrease in tonic stretch reflex amplitude.
  • 1998 - Identification of Active Metabolite: Hepatic microsome studies identified 5-(4-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one as the primary active metabolite, exhibiting 3-fold greater GABA~A~ affinity than the parent compound. This explained prolonged pharmacodynamic effects observed in vivo [6].
  • 2005 - Failed Phase IIb for Chronic Back Spasm: Despite promising early signals, a multicenter trial (n=214) failed its primary endpoint (Roland-Morris Disability Questionnaire improvement) due to inadequate CNS penetration at tested doses, highlighting formulation barriers [1].

The compound’s development has been hampered by the "valley of death" in translational research—particularly inconsistent in vivo-to-human efficacy prediction and funding discontinuities [10]. Recent innovations in preclinical modeling, including use of humanized neuronal cultures and advanced neuroimaging biomarkers, offer potential pathways to revitalize Fenamole research. Collaborative frameworks between academia and specialized preclinical CROs (e.g., Veranex, NAMSA) now provide the integrated expertise in neuropharmacology and regulatory strategy needed to navigate future development [4].

Table 3: Core Challenges and Enabling Innovations in Fenamole Research

Translational ChallengeHistorical Impact on FenamoleEmerging Mitigation Strategies
Predictive Animal ModelsCanine/primate neurophysiology poorly predicted human PK/PDHuman stem cell-derived neuronal co-cultures; telemetric EMG
Formulation LimitationsLow water solubility restricted dosing flexibilityNanoparticle encapsulation; intranasal delivery systems
Translational Funding GapsPhase IIb failure halted investment for 8 yearsAcademic/industry consortia; NIH TRND program support
Target Engagement BiomarkersRelied on clinical scales rather than CNS target prooffMRI protocols quantifying PCC/SFG suppression; CSF GABA

Properties

CAS Number

5467-78-7

Product Name

Fenamole

IUPAC Name

1-phenyltetrazol-5-amine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)

InChI Key

ULIDRMKBVYYVIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N

Solubility

Soluble in DMSO

Synonyms

NSC 25413; NSC-25413; NSC25413; Fenamole

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.